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Compound of Interest

Compound Name:
3-Methylpiperidin-4-ol

hydrochloride

CAS No.: 1185293-84-8

Cat. No.: B1421153

Get Quote

Technical Monograph: 3-Methylpiperidin-4-ol Hydrochloride (CAS 1185293-84-8)

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists,

and Analytical Scientists.

Abstract
This guide provides a comprehensive technical characterization of 3-Methylpiperidin-4-ol
hydrochloride (CAS 1185293-84-8), a critical saturated heterocycle used in diversity-oriented

synthesis (DOS). Unlike planar aromatic scaffolds, this

-rich building block offers stereochemical complexity essential for optimizing physicochemical
properties (logP, solubility) in late-stage drug discovery. This document details its
physicochemical profile, spectroscopic signatures, and a self-validating protocol for its
activation (free-basing) in nucleophilic substitution reactions.

Chemical Identity & Structural Significance
The "methyl-hydroxyl" substitution pattern on the piperidine ring introduces two contiguous

chiral centers. While CAS 1185293-84-8 generally refers to the racemic hydrochloride salt,
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understanding its stereochemical potential is vital for structure-activity relationship (SAR)

studies.

Table 1: Physicochemical Profile

Property Data Note

Chemical Name
3-Methylpiperidin-4-ol

hydrochloride

Racemic mixture unless

specified

CAS Number 1185293-84-8

Molecular Formula
(

)

Molecular Weight 151.63 g/mol Free base: 115.17 g/mol

Appearance
White to off-white crystalline

solid
Hygroscopic nature

Solubility

High: Water, Methanol, DMSO

Low: DCM, Ethyl Acetate,

Hexanes

Salt form dictates polarity

pKa (Calc.) ~10.5 (Piperidine N-H)
Requires strong base for

deprotonation

Structural Insight (Expertise): The hydrochloride salt stabilizes the secondary amine, preventing

oxidation and polymerization during storage. However, the presence of the C3-methyl group

creates steric hindrance adjacent to the C4-hydroxyl. In substitution reactions, this methyl

group can influence the regioselectivity and reaction rate, often favoring

attacks from the less hindered face if the hydroxyl is activated (e.g., mesylation).

Spectroscopic Characterization Strategy
To validate the identity and purity of CAS 1185293-84-8, a multi-modal approach is required.

Standard UV detection is insufficient due to the lack of a chromophore.
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A. Nuclear Magnetic Resonance ( H NMR)
Solvent Choice: Deuterated Oxide (

) or DMSO-

is mandatory due to the salt's polarity.

Diagnostic Signals:

3.0 - 3.5 ppm: Look for multiplets corresponding to the

-protons (C2 and C6 positions). These will be significantly deshielded (shifted downfield)
compared to the free base due to the positive charge on the ammonium nitrogen.

0.9 - 1.0 ppm: A doublet (d) corresponding to the C3-Methyl group (

). The coupling constant (

) helps confirm the connectivity to the methine proton at C3.

3.5 - 4.0 ppm: The carbinol proton (C4-H). Its splitting pattern (coupling with C3-H and C5-
H) reveals the relative stereochemistry (cis vs. trans).

Trans-relationship: Large coupling constant (

Hz) indicates anti-periplanar arrangement (axial-axial).

Cis-relationship: Smaller coupling constant (

Hz) indicates axial-equatorial interaction.

B. Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

Target Ion:

116.1

.
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Note: You will detect the mass of the free base cation. The chloride counter-ion is silent in

positive mode but may be inferred if an elemental analysis is performed.

C. Purity Analysis (HPLC-ELSD)
Since the molecule lacks a UV-active chromophore (e.g., benzene ring), standard HPLC-UV

(254 nm) will yield a flat baseline.

Recommended Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol

Detector (CAD).

Why? These detectors rely on the non-volatile nature of the analyte rather than its optical

properties, ensuring accurate quantification of non-chromophoric impurities.

Experimental Protocol: Controlled Free-Basing
Objective: Convert the stable storage form (HCl salt) into the reactive nucleophile (Free Base)

for use in

or reductive amination reactions.

Trustworthiness Check: This protocol includes an in-process control (IPC) step to verify

complete conversion, preventing yield loss in subsequent steps.

Step-by-Step Methodology:

Dissolution: Suspend 1.0 equivalent (eq.) of CAS 1185293-84-8 in minimal water (approx. 5

mL per gram).

Basification:

Cool the solution to 0°C (ice bath) to minimize exotherms.

Slowly add 4M NaOH or saturated

solution dropwise.

IPC Point: Monitor pH using a calibrated probe or strip. Target pH
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12.

Extraction:

Add an organic solvent. Crucial: Use 2-MeTHF or Chloroform/Isopropanol (3:1). Standard

Diethyl Ether or Hexanes will fail to extract this polar amino-alcohol efficiently.

Perform 3-4 extractions to ensure quantitative recovery.

Drying & Concentration:

Dry the combined organic layers over anhydrous

.

Filter and concentrate under reduced pressure (keep bath temp < 40°C to avoid volatile

loss of the low MW amine).

Validation:

Weigh the residue. Theoretical yield calculation must account for the loss of HCl (MW

36.46).

Check: The resulting oil should be analyzed by

H NMR in

. A shift of the

-protons upfield (to ~2.5-2.8 ppm) confirms successful deprotonation.

Visualization: Synthesis & Application Workflow
The following diagram illustrates the logical workflow for utilizing this building block, highlighting

the critical decision points for characterization.
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Critical Handling Steps

CAS 1185293-84-8
(HCl Salt Storage)

QC Check:
1H NMR (D2O)
Confirm Purity

  Validation Free-Basing
(pH > 12)

  Approval Extraction
(2-MeTHF/CHCl3)

  Workup Reactive Free Base
(Nucleophile)

  Concentration Application:
Reductive Amination

or SnAr Coupling

  Synthesis

Click to download full resolution via product page

Figure 1: Operational workflow for validation and activation of 3-Methylpiperidin-4-ol HCl.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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